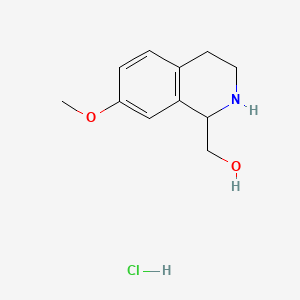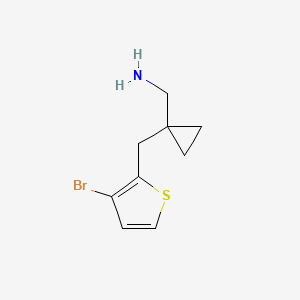
1-(4-Methylcyclohexyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylcyclohexyl)propan-2-ol, also known as dihydroterpineol, is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a sweet, pine-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and as a solvent in the production of hydrogen peroxide and electronic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Methylcyclohexyl)propan-2-ol can be synthesized through the hydrogenation of alpha-terpineol. The reaction involves the use of a palladium on carbon (Pd/C) catalyst and hydrogen gas. The process is carried out in methanol at room temperature for 12 hours. After the reaction, the catalyst is removed by filtration, and the product is purified by silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The compound is then distilled to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
1-(4-Methylcyclohexyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations due to its solvent properties.
Industry: Widely used as a fragrance ingredient in perfumes and as a solvent in the production of hydrogen peroxide and electronic products
Mécanisme D'action
The mechanism of action of 1-(4-Methylcyclohexyl)propan-2-ol involves its interaction with various molecular targets. As a solvent, it can dissolve other substances, facilitating chemical reactions. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
1-(4-Methylcyclohexyl)propan-2-ol is similar to other cyclohexanol derivatives, such as:
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Menthol: A naturally occurring compound with a minty odor.
Terpineol: An alcohol with a pleasant lilac odor.
Uniqueness
This compound is unique due to its specific structure, which imparts a sweet, pine-like odor. This makes it particularly valuable in the fragrance industry. Additionally, its stability and solvent properties make it suitable for various industrial applications .
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
1-(4-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8-3-5-10(6-4-8)7-9(2)11/h8-11H,3-7H2,1-2H3 |
Clé InChI |
ZSFOAKJJTRQHAU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)

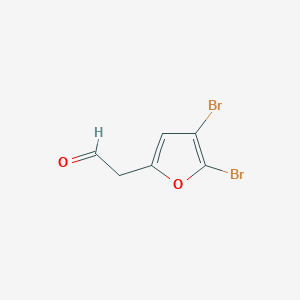


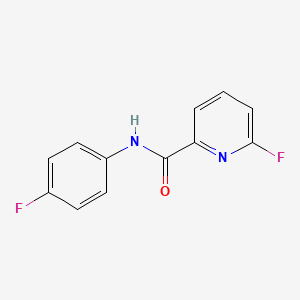
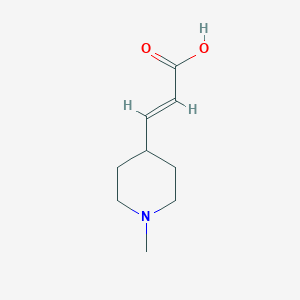

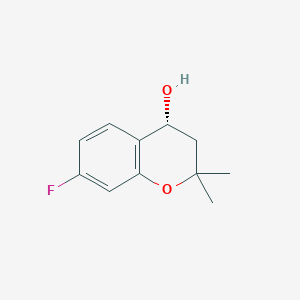
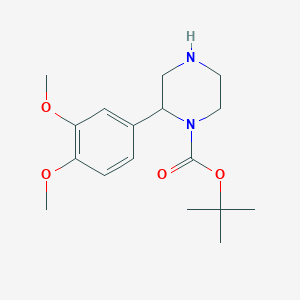
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
